molecular formula C8H19ClN2O B1527524 2-Amino-N-(sec-butyl)-2-methylpropanamide hydrochloride CAS No. 1220029-93-5

2-Amino-N-(sec-butyl)-2-methylpropanamide hydrochloride

Cat. No.: B1527524
CAS No.: 1220029-93-5
M. Wt: 194.7 g/mol
InChI Key: FYWWUAOEGOGRAD-UHFFFAOYSA-N
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Description

2-Amino-N-(sec-butyl)-2-methylpropanamide hydrochloride is a useful research compound. Its molecular formula is C8H19ClN2O and its molecular weight is 194.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation for Anticancer Activity

A series of functionalized amino acid derivatives, including structures related to 2-Amino-N-(sec-butyl)-2-methylpropanamide hydrochloride, were synthesized and evaluated for their potential in anticancer applications. Some compounds exhibited promising cytotoxicity against human cancer cell lines, indicating the utility of these derivatives in designing new anticancer agents (Kumar et al., 2009).

Preparation and Characterization of Polymeric Materials

Research into polymeric materials has explored the use of related compounds for the preparation of cationic poly(N-isopropylacrylamide) (NIPAM) copolymer latexes. These materials have applications in various fields, including drug delivery and tissue engineering, due to their responsive properties and surface functionality (Meunier et al., 1995).

Development of Antihistaminic Agents

Derivatives of 2-methylpropanamide, structurally related to the compound , have been synthesized and tested for their antihistaminic and anticholinergic activities. Such studies contribute to the development of new therapeutic agents for allergies and other related conditions (Arayne et al., 2017).

Photochemical Studies

The photochemistry of organophosphorus compounds, including those with structural similarities to this compound, has been investigated, highlighting potential applications in environmental chemistry and the study of degradation pathways of agrochemicals (Katagi, 1993).

Polymer Synthesis and Application

The synthesis of smart hydrogels incorporating amino acid derivatives demonstrates the versatility of these compounds in creating materials with specific swelling behaviors and adsorption capacities. Such materials have potential applications in environmental remediation and controlled drug release (Singha et al., 2019).

Properties

IUPAC Name

2-amino-N-butan-2-yl-2-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.ClH/c1-5-6(2)10-7(11)8(3,4)9;/h6H,5,9H2,1-4H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWWUAOEGOGRAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.